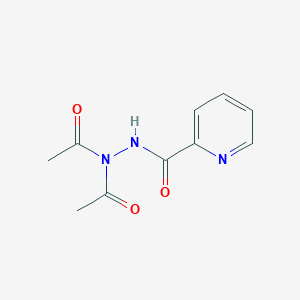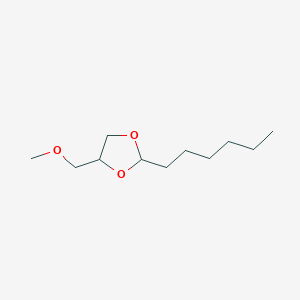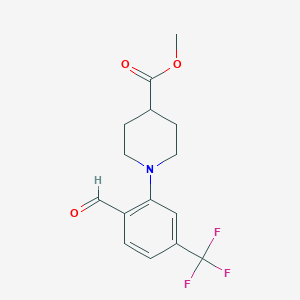
Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a formyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the formyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry might be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.
Scientific Research Applications
Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Methyl 1-(2-formylphenyl)piperidine-4-carboxylate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
Methyl 1-(2-formyl-5-methylphenyl)piperidine-4-carboxylate:
Uniqueness: The presence of the trifluoromethyl group in Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C15H16F3NO3 |
|---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
methyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H16F3NO3/c1-22-14(21)10-4-6-19(7-5-10)13-8-12(15(16,17)18)3-2-11(13)9-20/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
HKKKVHAHQNQJTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


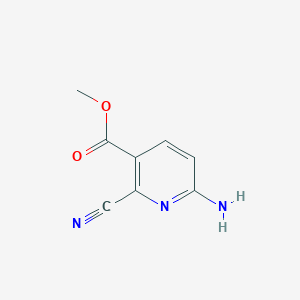
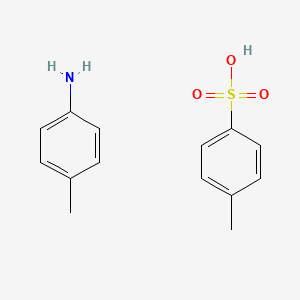
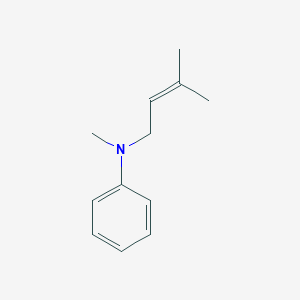
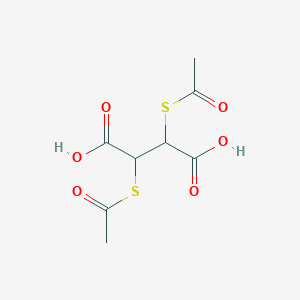
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
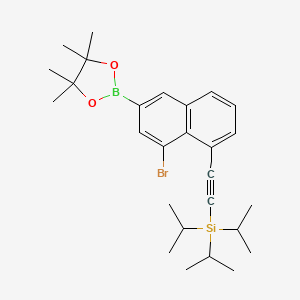
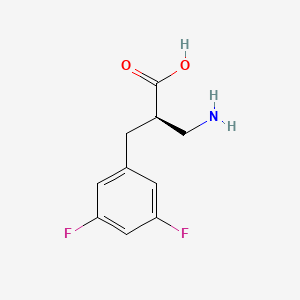
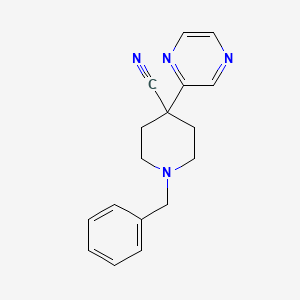
![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)
![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)
![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)
